Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazin-1-yl(morpholino)methanone
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Overview
Description
Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazin-1-yl(morpholino)methanone is a complex heterocyclic compound with the molecular formula C18H15N5O2 and a molecular weight of 333.34 g/mol . This compound is known for its unique structure, which combines multiple aromatic rings and heteroatoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazin-1-yl(morpholino)methanone typically involves the cyclization of azo compounds derived from 5-diazoimidazoles and 2-naphthol or p-substituted phenols. This cyclization occurs in the presence of p-toluenesulfonic acid . Another method involves the use of a one-pot synthesis route, which includes sequential Sonogashira coupling reactions followed by trifluoroacetic acid-promoted alkyne-carbonyl metathesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazin-1-yl(morpholino)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups, onto the aromatic rings.
Scientific Research Applications
Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazin-1-yl(morpholino)methanone has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways and its potential anti-cancer properties.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazin-1-yl(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo core but differ in the arrangement of the aromatic rings.
Naphtho[1,2-d]imidazoles: These compounds have a naphtho-imidazole structure but lack the triazine ring present in Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazin-1-yl(morpholino)methanone.
Benzimidazoles: These compounds contain a fused benzene and imidazole ring system and are known for their diverse biological activities.
Uniqueness
This compound is unique due to its combination of multiple aromatic rings and heteroatoms, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H15N5O2 |
---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
morpholin-4-yl(11,13,16,17-tetrazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,8,12,14,16-octaen-14-yl)methanone |
InChI |
InChI=1S/C18H15N5O2/c24-18(22-7-9-25-10-8-22)16-17-21-20-15-13-4-2-1-3-12(13)5-6-14(15)23(17)11-19-16/h1-6,11H,7-10H2 |
InChI Key |
GRAKUAANLZKTNL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=C3N=NC4=C(N3C=N2)C=CC5=CC=CC=C54 |
Origin of Product |
United States |
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